molecular formula C10H12N2O2 B12911721 6-butyl-3H-furo[2,3-d]pyrimidin-2-one CAS No. 473450-34-9

6-butyl-3H-furo[2,3-d]pyrimidin-2-one

Cat. No.: B12911721
CAS No.: 473450-34-9
M. Wt: 192.21 g/mol
InChI Key: ZAESGNQGLBAHBZ-UHFFFAOYSA-N
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Description

6-butyl-3H-furo[2,3-d]pyrimidin-2-one is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-3H-furo[2,3-d]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process . Another method includes the rhodium (II)-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-butyl-3H-furo[2,3-d]pyrimidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted furo[2,3-d]pyrimidine derivatives.

Scientific Research Applications

6-butyl-3H-furo[2,3-d]pyrimidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-butyl-3H-furo[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, derivatives of furo[2,3-d]pyrimidines have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-butyl-3H-furo[2,3-d]pyrimidin-2-one is unique due to its specific substitution pattern and the presence of a butyl group, which may influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

473450-34-9

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-butyl-1H-furo[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-2-3-4-8-5-7-6-11-10(13)12-9(7)14-8/h5-6H,2-4H2,1H3,(H,11,12,13)

InChI Key

ZAESGNQGLBAHBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(O1)NC(=O)N=C2

Origin of Product

United States

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